![molecular formula C18H23NO3 B033370 (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid CAS No. 57817-27-3](/img/structure/B33370.png)

(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid

Descripción general

Descripción

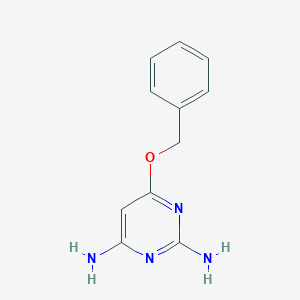

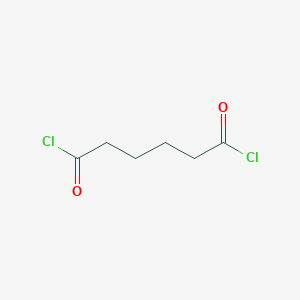

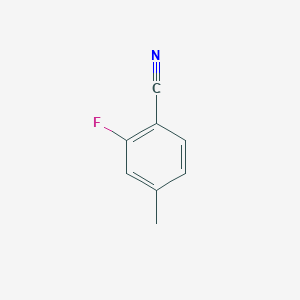

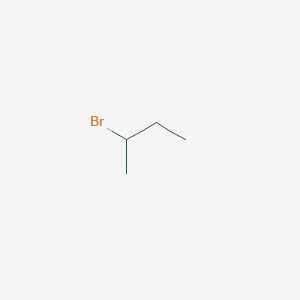

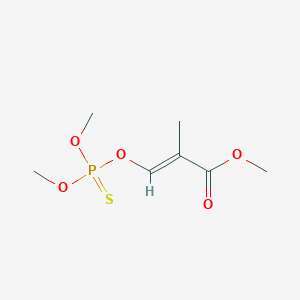

(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, also known as EPTPA or 8-EPTPA, is a synthetic organic compound belonging to the class of compounds known as tetrahydropyranoindoles. It is an aromatic compound with a molecular formula of C14H17NO2 and a molecular weight of 229.29 g/mol. 8-EPTPA is a potential drug candidate for the treatment of a variety of diseases, including neurodegenerative diseases, cancer, and inflammation.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

A comprehensive study by Martel et al. (1976) synthesized a series of compounds related to "(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid," focusing on their chemistry and anti-inflammatory actions. The study found that certain derivatives, particularly etodolic acid, displayed potent anti-inflammatory activity in chronic rat models of inflammation, such as the adjuvant arthritis model, with a relatively low acute ulcerogenic potential, indicating a promising therapeutic profile for conditions involving chronic inflammation Martel, R., Demerson, C., Humber, L., & Philipp, A. (1976). Journal of Medicinal Chemistry.

Another study by Robinson et al. (1977) on "prodolic acid," a compound similar in structure to the one , demonstrated enhanced anti-inflammatory activity in adjuvant arthritic rats through indole ring substitution. The study suggests that ring-substituted derivatives of prodolic acid may have improved pharmacokinetic profiles and increased anti-inflammatory efficacy, highlighting the importance of structural modifications on the biological activity of these compounds Robinson, W., Martel, R., Ferdinandi, E., & Kraml, M. (1977). The Journal of Pharmacology and Experimental Therapeutics.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of etodolac enantiomers, closely related to the compound of interest, were studied by Brocks and Jamali (1990). The research found significant differences in the plasma concentrations, half-life, and excretion patterns of the enantiomers, suggesting a complex pharmacokinetic behavior that could influence the drug's efficacy and safety profile Brocks, D. & Jamali, F. (1990). Drug Metabolism and Disposition: The Biological Fate of Chemicals.

Molecular Interactions and Mechanism of Action

A study by Wang et al. (2011) explored the anti-cancer efficacy and intercalation mechanism of a structurally similar compound, MIAM, in various model systems, including cell lines and mouse models. This research provided insights into the compound's ability to intercalate into DNA, suggesting potential therapeutic applications beyond anti-inflammatory and analgesic effects Wang, W., Zhao, M., Wang, Y., Liu, J., Wu, J., Kang, G.-F., & Peng, S. (2011). Molecular BioSystems.

Mecanismo De Acción

Target of Action

8-Propyl Etodolac, also known as (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

8-Propyl Etodolac acts by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition results in decreased inflammation, pain, and fever, which are common symptoms of conditions like rheumatoid arthritis and osteoarthritis .

Biochemical Pathways

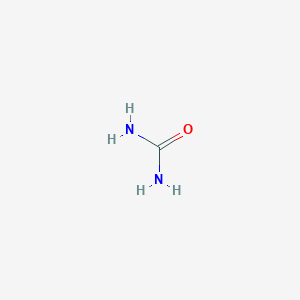

The inhibition of cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis alleviates inflammation and pain. Furthermore, the compound’s interaction with amino acids like cysteine, glutamine, and glutamic acid enhances protein synthesis and provides in situ antioxidant action .

Pharmacokinetics

The pharmacokinetics of 8-Propyl Etodolac involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and has a half-life that is 1.56 times longer when formulated as an ethosomal gel (ETO-EG) and 1.31 times longer when formulated as a liposomal gel (ETO-LG) compared to a marketed product . The mean residence time (MRT) of the compound in ETO-EG and ETO-LG is increased by 1.57 and 1.25 folds, respectively, compared to the marketed product .

Result of Action

The inhibition of prostaglandin synthesis by 8-Propyl Etodolac leads to a decrease in inflammation, pain, and fever . This makes the compound effective in managing conditions like rheumatoid arthritis and osteoarthritis . Additionally, the compound’s interaction with amino acids can enhance protein synthesis and provide in situ antioxidant action .

Action Environment

The action of 8-Propyl Etodolac can be influenced by various environmental factors. For instance, the compound’s prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of the environment. Furthermore, the compound’s formulation can also impact its action. For example, the compound’s half-life and mean residence time are increased when it is formulated as an ethosomal gel or a liposomal gel .

Análisis Bioquímico

Biochemical Properties

It is known that it is involved in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that it may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is suggested that the effects of this product may change over time, potentially due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Propyl Etodolac may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is suggested that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is suggested that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLOBSPHOCEVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314358 | |

| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-27-3 | |

| Record name | NSC282127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.